Himbosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

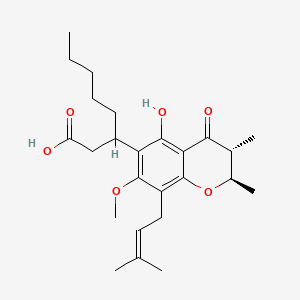

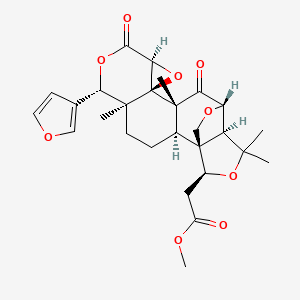

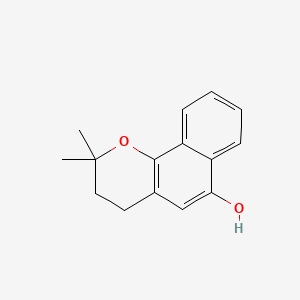

Himbosine is an alkaloid isolated from the bark of Australian magnolias . It has been synthesized using a Diels-Alder reaction as a key step . This compound’s activity as a muscarinic receptor antagonist, with specificity for the muscarinic acetylcholine receptor M2, made it a promising starting point in Alzheimer’s disease research .

Synthesis Analysis

This compound has been synthesized using a Diels-Alder reaction as a key step . The absolute stereochemistry of this compound was established via X-ray crystal structure analysis . The structures of himandrine and himandridine were determined by degradation studies and X-ray crystal structure analysis .Molecular Structure Analysis

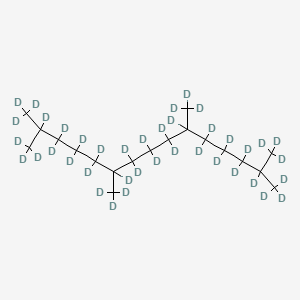

The molecular formula of this compound is C35H41NO10 . The molecular weight is 635.7 . The X-ray crystal structures have been determined for three alkaloids isolated from the bark of the rainforest tree Galbulimima belgraveana, namely this compound, himandrine, and himgaline .Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in ethanol, methanol, DMSO, and dimethyl formamide .科学的研究の応用

The Structure of Himbosine

this compound, along with Himandridine, was identified as a member of a new alkaloid family derived from Galbulimima alkaloids. The major alkaloid of this group, Himandridine, was characterized, leading to the discovery of this compound's structure (Mander, Ritchie, & Taylor, 1967).

Absolute Stereochemistry of Galbulimima Alkaloids

The X-ray crystal structures of several alkaloids, including this compound, were determined. This study provided insights into the absolute configuration of this compound and related compounds (Willis, O’Connor, Taylor, & Mander, 2006).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDPNXLVHQHOC-GRRMYRPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Himbosine in the field of natural product chemistry?

A1: this compound stands out as a key member of a novel alkaloid family, primarily found in the Galbulimima belgraveana tree. It was the pivotal compound that allowed researchers to elucidate the absolute configuration of numerous other alkaloids sourced from this tree [, ]. This breakthrough was made possible through X-ray crystallography, which confirmed the structure of this compound and paved the way for understanding the stereochemistry of related alkaloids [, ].

Q2: Can you elaborate on the structural relationship between this compound and Himandridine?

A2: Both this compound and Himandridine are classified as hexacyclic alkaloids, indicating they share a complex ring system []. Research has established a chemical correlation between these two compounds through a series of reactions []. This correlation provided crucial evidence supporting the proposed structure of Himandridine, further solidifying the understanding of this alkaloid group [, ].

Q3: What are the primary research techniques used to study this compound and related compounds?

A3: Apart from X-ray crystallography used to determine the absolute configuration [, ], researchers heavily rely on spectroscopic methods. Techniques like NMR and mass spectrometry are instrumental in characterizing the functional groups and overall structures of these alkaloids []. Furthermore, chemical degradation studies, coupled with the synthesis of related molecules, are employed to confirm structural assignments and explore structure-activity relationships [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

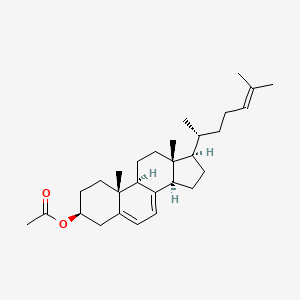

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)